molecular formula C14H15N3O4S B6415876 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid CAS No. 1261905-97-8

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6415876
CAS No.: 1261905-97-8
M. Wt: 321.35 g/mol
InChI Key: BQSXJFOERXQVRM-UHFFFAOYSA-N
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Description

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields This compound is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(3-sulfamoylphenyl)picolinic acid: Lacks the dimethyl groups on the sulfamoyl moiety.

    6-Amino-3-(3-methylsulfamoylphenyl)picolinic acid: Contains a single methyl group on the sulfamoyl moiety.

    6-Amino-3-(3-ethylsulfamoylphenyl)picolinic acid: Contains an ethyl group on the sulfamoyl moiety.

Uniqueness

6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

6-amino-3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXJFOERXQVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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